

# Comparative Stability & Performance Guide: FK-506 vs. 23-FK-506

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *delta23-FK-506*

CAS No.: 104987-16-8

Cat. No.: B1147500

[Get Quote](#)

## Executive Summary

This guide provides a technical comparison between FK-506 (Tacrolimus), the active pharmaceutical ingredient (API), and

23-FK-506 (Tacrolimus Diene), its primary degradation product (also known as Tacrolimus Impurity I in EP or Tacrolimus Diene in USP).

For researchers and drug developers, understanding the relationship between these two entities is critical:

- FK-506 is the thermodynamically unstable, biologically active hemiketal.
- 23-FK-506 is the thermodynamically more stable, biologically inactive conjugated diene formed via acid-catalyzed dehydration.

Key Insight: The "stability" of FK-506 is inversely proportional to the formation of

23-FK-506. Minimizing

23 formation is the primary metric for assessing FK-506 formulation integrity.

## Physicochemical & Structural Comparison

The transition from FK-506 to

23-FK-506 involves the elimination of a water molecule from the masked tricarbonyl/hemiketal region (C22–C24), resulting in a conjugated diene system. This structural change drastically alters solubility and biological affinity.

### Table 1: Comparative Technical Profile

Feature	FK-506 (Tacrolimus)	23-FK-506 (Tacrolimus Diene)
CAS Number	104987-11-3	104987-16-8
Molecular Formula		
Molecular Weight	804.02 g/mol	786.02 g/mol (Anhydro)
Core Structure	23-membered macrolide lactone (Hemiketal form)	23-membered macrolide (Conjugated Diene)
Solubility (LogP)	~2.7 (Lipophilic)	> 3.5 (Highly Lipophilic)
Stability Status	Labile: Sensitive to Acid, Heat, Light. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	Stable Product: End-product of dehydration.
Biological Activity	High: IC50 ~0.1 nM (IL-2 inhibition).	Negligible: Loss of FKBP12 binding affinity.
Regulatory Status	Active API (USP/EP/JP)	Specified Impurity (Limit < 0.5%)

## Stability Dynamics & Degradation Mechanism

### The Dehydration Pathway

FK-506 exists in equilibrium with its tautomers in solution. However, under stress (specifically acidic pH < 4 or presence of Lewis acids like

), the hemiketal hydroxyl group at C-22/C-24 undergoes elimination.

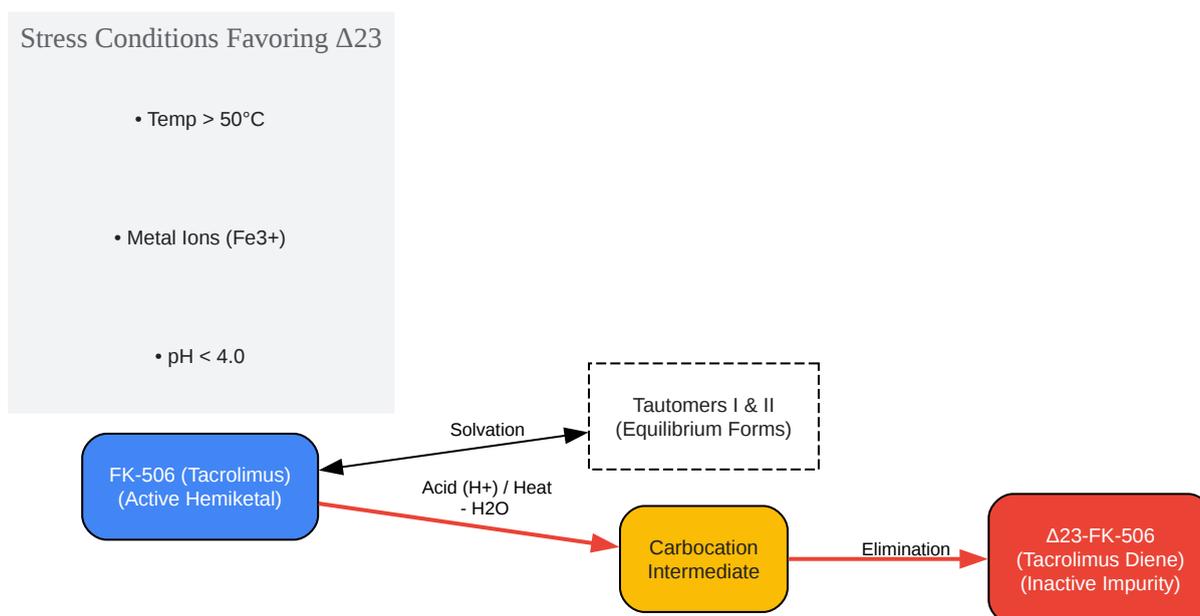
- Mechanism: Acid-catalyzed dehydration.
- Kinetics: First-order degradation kinetics with respect to acid concentration.

- Thermodynamics: The formation of the conjugated double bond (

23,24) is energetically favorable, making the reaction effectively irreversible under physiological conditions.

## Visualization of the Pathway

The following diagram illustrates the degradation flow from the active drug to the inactive diene.



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed dehydration pathway of FK-506 leading to the formation of the stable, inactive

$\Delta 23$ -FK-506 impurity.

## Performance Comparison: Biological Implications

While "stability" favors the diene (as it is the thermodynamic sink), "performance" in a pharmaceutical context favors the intact FK-506.

## Immunosuppressive Potency[5][6][7][8][9][10][11]

- FK-506: Binds to FKBP12 (FK506 Binding Protein) with high affinity. This complex then inhibits Calcineurin, preventing NF-AT dephosphorylation and subsequent IL-2 transcription.
- 23-FK-506: The dehydration at C23-C24 alters the "effector face" of the molecule. Structural studies indicate that this conformational change prevents the formation of the high-affinity ternary complex (FKBP12-Drug-Calcineurin). Consequently, it exhibits <1% of the immunosuppressive activity of the parent compound.

## Toxicity & Solubility

- Solubility:

23-FK-506 is significantly more lipophilic. In formulation, high levels of this impurity can lead to precipitation or bioavailability issues, as it may crystallize out of solid dispersions more readily than the amorphous API.

- Toxicity: While not acutely toxic compared to the API, it is classified as a "Related Substance" with strict limits (NMT 0.5%) in USP/EP monographs to prevent dosing variability.

## Experimental Protocols

To objectively compare the stability and generate the

23 analog for reference, the following "Stress Testing" protocol is recommended. This system is self-validating: the disappearance of the FK-506 peak must stoichiometrically match the appearance of the

23 peak (correcting for response factors).

### Protocol A: Forced Degradation (Acid Hydrolysis)

Objective: Generate

23-FK-506 to assess formulation stability limits.

- Preparation: Prepare a 1 mg/mL solution of FK-506 in Acetonitrile (ACN).

- Acidification: Mix the stock solution 1:1 with 0.1 N Hydrochloric Acid (HCl).
- Incubation:
  - Condition A (Mild): 25°C for 24 hours. (Expect ~2-5% conversion).
  - Condition B (Stress): 60°C for 4 hours. (Expect >20% conversion).
- Quenching: Neutralize immediately with an equal volume of 0.1 N NaOH to stop the reaction.
- Analysis: Inject immediately into HPLC (See Protocol B).

## Protocol B: HPLC Quantification (USP Modified)

Objective: Separate FK-506 from

23-FK-506.

- Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm). Note: Use a column stable at 60°C.
- Mobile Phase:
  - Solvent A: 0.1% Phosphoric Acid in Water.
  - Solvent B: Acetonitrile.[\[2\]](#)[\[5\]](#)
- Gradient: Isocratic or shallow gradient (approx. 60:40 ACN:Water) depending on column retention.
- Temperature: 50°C (Critical: Higher temp improves peak shape for FK-506 due to rotamers).
- Detection: UV at 210 nm (Detects the carbonyl) or 254 nm (Specific for the conjugated diene of 23).
- Retention Logic:

- FK-506: Elutes first (More polar).
- 23-FK-506: Elutes later (More lipophilic, Relative Retention Time ~1.2 - 1.3).

## References

- United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities. USP-NF. (Defines "Tacrolimus Diene" as a specified impurity with RRT ~0.79 or ~1.3 depending on method).
- European Directorate for the Quality of Medicines (EDQM). Tacrolimus Monohydrate: Impurity I. European Pharmacopoeia (Ph. Eur.). (Identifies 23-FK-506 as Impurity I).<sup>[3]</sup>
- Namiki, Y., et al. (1995). Tautomeric phenomenon of a novel immunosuppressant FK506 in solution. *Journal of Antibiotics*. (Foundational work on FK-506 solution stability and degradation pathways).
- Prajsnar, K., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. *Acta Pharmaceutica*. (Provides specific kinetics for the acid-catalyzed formation of the diene).
- PubChem Compound Summary. Tacrolimus Diene (CID 72941634). National Center for Biotechnology Information. (Structural verification). [Link](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. medkoo.com](http://1.medkoo.com) [[medkoo.com](http://medkoo.com)]
- [2. ia.tbzmed.ac.ir](http://2.ia.tbzmed.ac.ir) [[ia.tbzmed.ac.ir](http://ia.tbzmed.ac.ir)]
- [3. bio-fermen.bocsci.com](http://3.bio-fermen.bocsci.com) [[bio-fermen.bocsci.com](http://bio-fermen.bocsci.com)]

- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- To cite this document: BenchChem. [Comparative Stability & Performance Guide: FK-506 vs. 23-FK-506]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1147500#comparative-stability-of-fk-506-and-delta23-fk-506\]](https://www.benchchem.com/product/b1147500#comparative-stability-of-fk-506-and-delta23-fk-506)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)